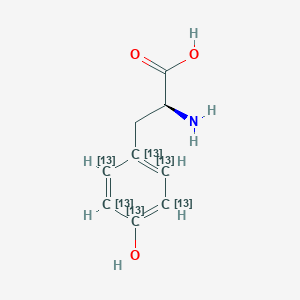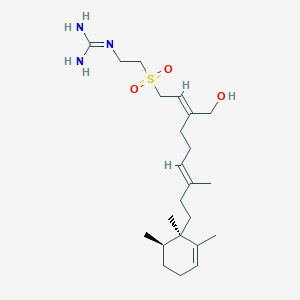
Agelasidine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agelasidine D is a natural product that is extracted from the marine sponge Agelas sp. It belongs to a class of compounds known as guanidine alkaloids. Agelasidine D has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
Agelasidine D exerts its therapeutic effects by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation can lead to the development of various diseases. Agelasidine D inhibits the activity of protein kinases by binding to their active site and preventing them from phosphorylating their target proteins.
Biochemical and Physiological Effects:
Agelasidine D has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Agelasidine D has antibacterial properties and has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, Agelasidine D has anti-inflammatory properties and has been found to reduce inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Agelasidine D has several advantages for lab experiments. It is a natural product that is readily available from the marine sponge Agelas sp. It has also been synthesized using various chemical reactions, allowing for large-scale production. However, Agelasidine D has some limitations for lab experiments. It is a complex molecule that has a challenging synthesis method, making it difficult to produce in large quantities. Additionally, Agelasidine D has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Agelasidine D. One direction is to investigate its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of Agelasidine D and its potential side effects.
Métodos De Síntesis
Agelasidine D is a complex molecule that has a challenging synthesis method. It is typically extracted from the marine sponge Agelas sp. However, several synthetic methods have been developed to produce Agelasidine D. One of the commonly used methods involves the use of a precursor molecule, 4-hydroxyarginine, which is then converted into Agelasidine D using various chemical reactions.
Aplicaciones Científicas De Investigación
Agelasidine D has been the subject of scientific research due to its potential therapeutic properties. It has been shown to possess antitumor, antiviral, antibacterial, and anti-inflammatory properties. Agelasidine D has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
139680-61-8 |
|---|---|
Nombre del producto |
Agelasidine D |
Fórmula molecular |
C23H41N3O3S |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
2-[2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-[(1R,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O3S/c1-18(11-13-23(4)19(2)8-6-9-20(23)3)7-5-10-21(17-27)12-15-30(28,29)16-14-26-22(24)25/h7-8,12,20,27H,5-6,9-11,13-17H2,1-4H3,(H4,24,25,26)/b18-7+,21-12+/t20-,23+/m1/s1 |
Clave InChI |
ZWSGURSNDHDWDQ-MMYYNYMCSA-N |
SMILES isomérico |
C[C@@H]1CCC=C([C@]1(C)CC/C(=C/CC/C(=C\CS(=O)(=O)CCN=C(N)N)/CO)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |
SMILES canónico |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)CO)C)C |
Sinónimos |
agelasidine D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



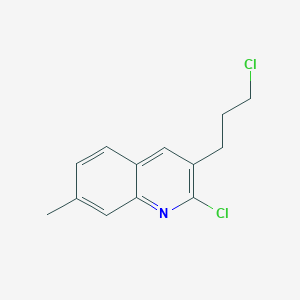

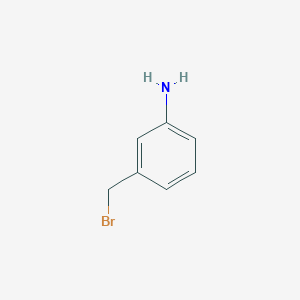
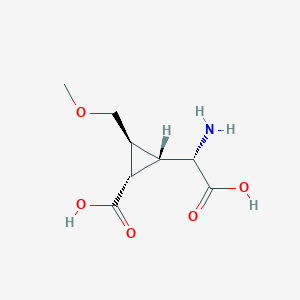
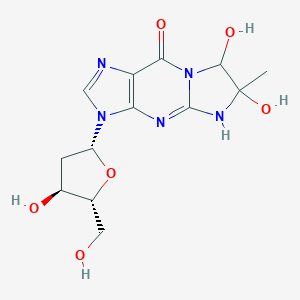
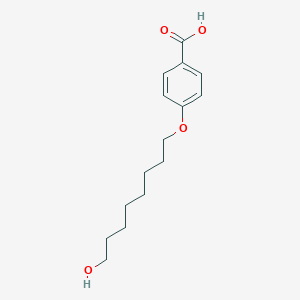


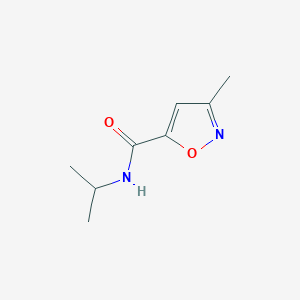
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
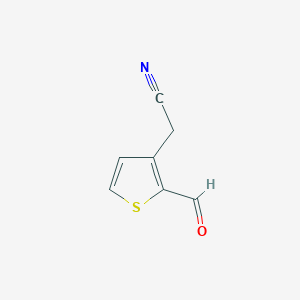
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
